molecular formula C21H18O4 B6535714 3-(1-benzofuran-2-yl)-7-methoxy-6-propyl-4H-chromen-4-one CAS No. 299952-04-8

3-(1-benzofuran-2-yl)-7-methoxy-6-propyl-4H-chromen-4-one

Cat. No.: B6535714
CAS No.: 299952-04-8
M. Wt: 334.4 g/mol
InChI Key: RNTYSTTXSOFJFL-UHFFFAOYSA-N
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Description

3-(1-benzofuran-2-yl)-7-methoxy-6-propyl-4H-chromen-4-one is a complex organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including antimicrobial, anticancer, and antiviral properties . This particular compound features a benzofuran moiety fused with a chromenone structure, making it a unique and potentially valuable molecule in various scientific fields.

Mechanism of Action

Target of Action

The compound 3-(benzofuran-2-yl)-7-methoxy-6-propyl-4H-chromen-4-one, also known as 3-(1-benzofuran-2-yl)-7-methoxy-6-propyl-4H-chromen-4-one or Oprea1_599561, is a benzofuran derivative . Benzofuran derivatives have been found to exhibit various biological activities . They are found to be suitable structures with a wide range of biological and pharmacological applications .

Mode of Action

For instance, some benzofuran derivatives have been found to exhibit antibacterial activity when they contain halogens, nitro, and hydroxyl groups at positions 4, 5, and 6 .

Biochemical Pathways

Benzofuran derivatives have been found to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may affect various biochemical pathways related to these biological functions.

Pharmacokinetics

It is known that the bioavailability of benzofuran derivatives has been improved in recent years, allowing for once-daily dosing . This suggests that these compounds may have favorable pharmacokinetic properties.

Result of Action

Given the biological activities of benzofuran derivatives, it can be inferred that the compound may have various effects at the molecular and cellular level, such as inhibiting the growth of bacteria or viruses, or potentially exhibiting anti-tumor effects .

Action Environment

It is known that the biological activities of benzofuran derivatives can be influenced by various factors, including the presence of certain functional groups

Preparation Methods

The synthesis of 3-(1-benzofuran-2-yl)-7-methoxy-6-propyl-4H-chromen-4-one can be achieved through several synthetic routes. One common method involves the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach includes the cyclization of aryl acetylenes using transition-metal catalysis . Industrial production methods often employ these strategies due to their efficiency and high yield.

Chemical Reactions Analysis

3-(1-benzofuran-2-yl)-7-methoxy-6-propyl-4H-chromen-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives with modified functional groups.

Properties

IUPAC Name

3-(1-benzofuran-2-yl)-7-methoxy-6-propylchromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18O4/c1-3-6-13-9-15-19(11-18(13)23-2)24-12-16(21(15)22)20-10-14-7-4-5-8-17(14)25-20/h4-5,7-12H,3,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNTYSTTXSOFJFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC2=C(C=C1OC)OC=C(C2=O)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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